molecular formula C14H19BrN2O2 B1389743 N-{3-[(2-Bromoacetyl)amino]phenyl}hexanamide CAS No. 1138443-24-9

N-{3-[(2-Bromoacetyl)amino]phenyl}hexanamide

Cat. No.: B1389743
CAS No.: 1138443-24-9
M. Wt: 327.22 g/mol
InChI Key: WTWBFHIFDZAMCB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for N-{3-[(2-Bromoacetyl)amino]phenyl}hexanamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2-Bromoacetyl)amino]phenyl}hexanamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromoacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The carbonyl group in the hexanamide moiety can be reduced to form alcohol derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-{3-[(2-Bromoacetyl)amino]phenyl}hexanamide involves its interaction with specific molecular targets and pathways. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

N-{3-[(2-Bromoacetyl)amino]phenyl}hexanamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[3-[(2-bromoacetyl)amino]phenyl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2/c1-2-3-4-8-13(18)16-11-6-5-7-12(9-11)17-14(19)10-15/h5-7,9H,2-4,8,10H2,1H3,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWBFHIFDZAMCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1=CC(=CC=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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